molecular formula C19H23N5O3S B2918966 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 1013771-21-5

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B2918966
CAS No.: 1013771-21-5
M. Wt: 401.49
InChI Key: VTYWZARHWLHJHH-UHFFFAOYSA-N
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Description

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, a pyrazole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzothiazole core is often synthesized via cyclization reactions involving ortho-aminothiophenol derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its benzothiazole core, pyrazole moiety, and piperazine ring contribute to its versatility and potential for various applications .

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-11-13(21-22(12)2)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWZARHWLHJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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